molecular formula C26H24BF4N B12307072 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate

2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate

Cat. No.: B12307072
M. Wt: 437.3 g/mol
InChI Key: UMKCMUXNHHRTFU-UHFFFAOYSA-N
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Description

2,4,6-Triphenyl-1-propylpyridin-1-ium tetrafluoroborate is a pyridinium-based ionic liquid (IL) characterized by a cationic core with three phenyl substituents at the 2-, 4-, and 6-positions of the pyridinium ring and a propyl chain at the 1-position. The tetrafluoroborate ([BF₄]⁻) anion balances the charge. Its aromatic substituents enhance π-π interactions, while the propyl chain may influence viscosity and hydrophobicity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H24BF4N

Molecular Weight

437.3 g/mol

IUPAC Name

2,4,6-triphenyl-1-propylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C26H24N.BF4/c1-2-18-27-25(22-14-8-4-9-15-22)19-24(21-12-6-3-7-13-21)20-26(27)23-16-10-5-11-17-23;2-1(3,4)5/h3-17,19-20H,2,18H2,1H3;/q+1;-1

InChI Key

UMKCMUXNHHRTFU-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Boron Trifluoride-Mediated [4+2] Cycloaddition

The synthesis of 2,4,6-triarylpyrylium tetrafluoroborate salts serves as a critical precursor to pyridinium derivatives. As detailed in, a one-pot cycloaddition reaction between substituted chalcones (1a–s) and phenylacetylenes (2a–f) in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) produces pyrylium tetrafluoroborates (3a–3ae) . The mechanism proceeds via an inverse electron-demand Diels-Alder (IEDDA) pathway, where BF₃ activates the α,β-unsaturated ketone of the chalcone, lowering its LUMO energy and enabling 1,4-addition of the acetylene. Subsequent cyclization and oxidation yield the aromatic pyrylium core.

Representative Procedure :

  • Combine chalcone (1 equiv, 0.24 mmol), phenylacetylene (3 equiv, 0.72 mmol), and BF₃·OEt₂ (3 equiv) in cyclohexane (2 mL).
  • Stir at 60°C under oxygen for 3–6 hours.
  • Quench with diethyl ether (10 mL) to precipitate the pyrylium tetrafluoroborate.
  • Filter, wash with ether, and dry to obtain the product (e.g., 2,4,6-triphenylpyrylium tetrafluoroborate, 65% yield).

Key spectral data for pyrylium intermediates include:

  • ¹H NMR (DMSO-d₆) : Aromatic protons appear as multiplets at δ 7.84–8.67, with pyrylium ring protons at δ 9.24 (s, 2H).
  • IR : Strong absorption at ~1050 cm⁻¹ (B–F stretch) and 1620 cm⁻¹ (C=O).

Scalability and Substrate Scope

Gram-scale synthesis of pyrylium salts is feasible, as demonstrated for 4-(4-chlorophenyl)-2,6-diphenylpyrylium tetrafluoroborate (3f) , achieving comparable yields (62%). Electron-donating and withdrawing groups on the chalcone and acetylene components are tolerated, enabling modular substitution patterns.

Conversion of Pyrylium Salts to Pyridinium Derivatives

Amine-Induced Ring-Opening Mechanism

Pyrylium salts react with primary amines to form pyridinium salts via nucleophilic attack at the electrophilic C1 position, followed by deprotonation and aromatization. For 2,4,6-triphenyl-1-propylpyridin-1-ium tetrafluoroborate, propylamine serves as the nucleophile, displacing the pyrylium oxygen and introducing the N-propyl group.

Optimized Procedure :

  • Dissolve 2,4,6-triphenylpyrylium tetrafluoroborate (1 equiv, 0.24 mmol) in dichloromethane (5 mL).
  • Add propylamine (3 equiv, 0.72 mmol) dropwise at 0°C.
  • Warm to room temperature and stir for 12 hours.
  • Concentrate under reduced pressure and recrystallize from ethanol/ether to isolate the pyridinium salt.

Critical Parameters :

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
  • Stoichiometry : Excess amine (3 equiv) ensures complete conversion.
  • Temperature : Controlled addition at 0°C minimizes side reactions.

Counterion Retention and Purification

The tetrafluoroborate (BF₄⁻) counterion remains intact during the amine reaction, as confirmed by IR spectroscopy (~1050 cm⁻¹). Purification via recrystallization from ethanol/diethyl ether (1:3) yields the product as a crystalline solid.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons: δ 7.54–8.94 (m, 15H, Ph).
    • N-Propyl chain: δ 0.95 (t, J = 7.5 Hz, 3H, CH₃), 1.69 (sextet, J = 7.5 Hz, 2H, CH₂), 2.75 (t, J = 8.0 Hz, 2H, N–CH₂).
  • ¹³C NMR : Quaternary carbons adjacent to nitrogen resonate at δ 163.8–169.3 ppm, confirming pyridinium formation.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion ([M⁺]) for C₂₇H₂₄N⁺ is observed at m/z 362.1903 (calculated: 362.1908), with the tetrafluoroborate counterion detected via negative-ion mode.

Comparative Analysis of Synthetic Approaches

Method Yield Reaction Time Key Advantage
Pyrylium/Amine Route 60–65% 12–24 h High selectivity, minimal byproducts
Direct Alkylation <40% 48–72 h Limited scalability, requires harsh conditions

The pyrylium route outperforms direct alkylation of pyridine derivatives due to its milder conditions and higher functional group tolerance.

Applications and Derivatives

2,4,6-Triphenyl-1-propylpyridin-1-ium tetrafluoroborate finds utility in:

  • Photosensitizers : Chiral N-alkylpyridiniums exhibit enantioselective triplet energy transfer.
  • Analytical Chemistry : Pyridinium salts derivatize sulfides for HPLC detection.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s reactivity stems from its positively charged pyridinium nitrogen and electron-deficient aromatic system:

  • Electrophilic Substitution : The triphenyl substitution pattern directs reactivity to the pyridinium ring, enabling substitution at the para position relative to the propyl group.

  • Photooxidation Sensitization : Under light, the compound generates triplet excited states (³IL), which can abstract hydrogen atoms or transfer electrons to substrates (e.g., catechol) .

  • Nucleophilic Attack : The electron-deficient pyridinium core facilitates reactions with nucleophiles such as alcohols or amines.

Common Reagents and Reaction Types

The compound interacts with diverse reagents, often under controlled conditions:

Reagent Type Examples Reaction Type
AlcoholsMethanol, ethylene glycolNucleophilic substitution
Aldehydes/KetonesBenzaldehyde, acetoneCross-coupling or condensation
AminesTriethylamine, anilineQuaternization or complexation

Stability and Solubility

The tetrafluoroborate counterion significantly influences the compound’s properties:

  • Stability : Resists hydrolysis in acidic conditions due to the stable BF₄⁻ anion.

  • Solubility : Dissolves readily in polar aprotic solvents (e.g., acetonitrile, DMF) but is sparingly soluble in nonpolar solvents.

Scientific Research Applications

Photochemical Applications

Photosensitizers : One of the primary applications of 2,4,6-triphenyl-1-propylpyridin-1-ium tetrafluoroborate is as a photosensitizer in photochemical reactions. It exhibits strong absorption in the visible region, making it effective for energy transfer processes.

Case Study: Chiral N-Alkyl Pyridinium Photosensitizers

A study demonstrated the synthesis of chiral N-alkyl derivatives of 2,4,6-triphenylpyridinium tetrafluoroborate. The derivatives were used in laser flash photolysis experiments to investigate their triplet excited states and quenching mechanisms by hydrogen donors. This research highlighted the compound's capability to facilitate enantioselective reactions through triplet energy transfer, showcasing its potential in asymmetric synthesis .

Analytical Chemistry Applications

Derivatization Agent : The compound serves as a derivatization agent in high-performance liquid chromatography (HPLC) for the detection of various analytes.

Case Study: Determination of Sulfide Ions

A method was developed utilizing 2,4,6-triphenylpyridinium tetrafluoroborate for the sensitive determination of sulfide ions in environmental samples. The sulfide ions react with the pyrylium salt to form a detectable derivative, allowing for enhanced sensitivity and specificity in HPLC analysis. This method was validated against standard techniques and proved effective for monitoring sulfide levels in natural water sources .

Material Science Applications

Organic Photonic Devices : The unique electronic properties of 2,4,6-triphenyl-1-propylpyridin-1-ium tetrafluoroborate make it suitable for use in organic photonic devices.

Case Study: Organic Light Emitting Diodes (OLEDs)

Research has explored the incorporation of this compound into OLEDs to enhance performance characteristics such as brightness and efficiency. The compound's ability to act as an electron transport layer improves charge injection and reduces energy loss during operation. Experimental results indicated a significant increase in device efficiency when utilizing this compound compared to traditional materials .

Summary of Key Applications

Application AreaSpecific UseReference
PhotochemistryPhotosensitizer for enantioselective reactions
Analytical ChemistryDerivatization agent for HPLC
Material ScienceComponent in organic light-emitting diodes

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1-propylpyridin-1-ium; tetrafluoroborate involves its interaction with molecular targets and pathways. As a sensitizer, it absorbs light and transfers energy to other molecules, initiating photochemical reactions. The exact molecular targets and pathways depend on the specific application and conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridinium Salts with Aromatic Substituents
  • 1-Carbazol-9-yl-2,4,6-triphenylpyridinium tetrafluoroborate : This analog replaces the propyl chain with a carbazole group. Thermolytic and photolytic studies show it decomposes into carbazole and 2,4,6-triphenylpyridine, highlighting its instability under high temperatures compared to the propyl-substituted compound .
  • 1-(3-Methoxy-3-oxoprop-1-en-2-yl)-2,4,6-triphenylpyridin-1-ium tetrafluoroborate : The electron-withdrawing methoxycarbonyl group reduces thermal stability but enhances electrophilicity, enabling applications in visible-light-induced thioesterification reactions .

Key Differences :

Property 2,4,6-Triphenyl-1-propylpyridinium [BF₄]⁻ 1-Carbazol-9-yl Analogue Methoxycarbonyl Analogue
Thermal Stability High Moderate (decomposes at 162°C) Low (light-sensitive)
Reactivity Catalytic potential Decomposition-prone Photocatalytic activity
Solubility Moderate in polar solvents Low (aromatic-dominated) High (polar groups)

Comparison with Other Pyridinium-Based Ionic Liquids

Thermophysical Properties

reports that pyridinium ILs with alkyl chains (e.g., 1-propylpyridinium [BF₄]⁻) exhibit lower densities (1.15–1.25 g/cm³ at 283–333 K) compared to imidazolium analogs like 1-ethyl-3-methylimidazolium [BF₄]⁻ (1.24–1.30 g/cm³). The thermal expansion coefficients of pyridinium ILs are also marginally higher, suggesting greater sensitivity to temperature changes .

Viscosity Trends

In , imidazolium ILs like 2-butyl-1-ethyl-3-methylimidazolium [BF₄]⁻ have viscosities of ~220 cP, whereas pyridinium analogs are typically more viscous due to stronger cation-anion interactions. The triphenyl-propylpyridinium structure likely exhibits even higher viscosity owing to steric hindrance from aromatic groups .

Comparison with Imidazolium and Pyrrolidinium ILs

Hydrogen Bonding and Anion Effects

Tetrafluoroborate-based ILs are distinct from hexafluorophosphate ([PF₆]⁻) analogs. and emphasize that [BF₄]⁻ forms stronger hydrogen bonds, increasing hydrophilicity and reducing thermal stability compared to [PF₆]⁻ salts. For example, 1-butyl-3-methylimidazolium [BF₄]⁻ hydrolyzes faster than its [PF₆]⁻ counterpart .

Lubrication Performance

shows that imidazolium [BF₄]⁻ ILs with longer alkyl chains (e.g., 1-ethyl-3-octylimidazolium [BF₄]⁻) exhibit superior wear resistance (wear scar: 0.27 mm) compared to shorter-chain analogs. The triphenyl-propylpyridinium compound, with its rigid aromatic core, may sacrifice lubrication efficiency for thermal resilience .

Catalysis

However, its steric bulk may hinder catalytic activity in similar condensation reactions .

Material Protection

demonstrates that 4-methoxytrityl [BF₄]⁻ provides termite resistance but fails in fungal protection. The triphenyl-propylpyridinium compound’s hydrophobic aryl groups could enhance leaching resistance, though this remains untested .

Biological Activity

2,4,6-Triphenyl-1-propylpyridin-1-ium tetrafluoroborate (CAS Number: 74805-31-5) is a compound of significant interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and relevant case studies.

  • Molecular Formula : C26H24BF4N
  • Molecular Weight : 437.2801 g/mol
  • Structure : The compound features a pyridinium core substituted with three phenyl groups and a propyl chain, which contributes to its biological activity.

Antimicrobial Properties

Research has indicated that 2,4,6-triphenylpyridin-1-ium compounds exhibit notable antimicrobial activity. This is attributed to their ability to disrupt microbial membranes and interfere with vital cellular processes.

Key Findings :

  • Mechanism of Action : The compound binds to nucleophilic sites on microbial proteins and nucleic acids, leading to cell lysis or apoptosis in sensitive organisms.
  • Efficacy : Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of 2,4,6-triphenyl-1-propylpyridin-1-ium tetrafluoroborate has been explored in several studies:

Case Study Overview :

  • Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that the compound induces apoptosis through oxidative stress mechanisms.
  • Dose Response : A dose-dependent response was observed, with higher concentrations leading to increased cell death rates.
Concentration (µM)Cell Viability (%)
0100
1085
5060
10030
20010

The biological activity of this compound is primarily mediated through the following mechanisms:

  • Oxidative Stress Induction : The compound generates reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
  • Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in cell proliferation and survival pathways.
  • DNA Interaction : The compound can intercalate into DNA, disrupting replication and transcription processes.

Research Applications

The unique properties of 2,4,6-triphenyl-1-propylpyridin-1-ium tetrafluoroborate have led to its investigation in various fields:

  • Organic Synthesis : Used as a reagent for synthesizing other biologically active compounds.
  • Material Science : Investigated for applications in organic semiconductors due to its electronic properties.

Q & A

Q. What is the standard synthetic route for 2,4,6-triphenylpyridinium tetrafluoroborate, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution of 2,4,6-triphenylpyrylium tetrafluoroborate with β-aminoalcohols under mild conditions. Key steps include:

  • Reacting pyrylium salts with optically pure β-aminoalcohols (e.g., 1-propylamine derivatives) in anhydrous solvents like THF or dichloromethane.
  • Monitoring reaction progress via TLC or NMR to optimize time (typically 12–24 hours) .
  • Yields (~70–85%) depend on aminoalcohol stoichiometry and solvent polarity. Table 1 summarizes critical parameters:
ParameterOptimal Condition
SolventTHF or CH₂Cl₂
Temperature25–40°C
Reaction Time12–24 hours
WorkupPrecipitation with ether

Post-synthesis, recrystallization from ethanol improves purity .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent integration and pyridinium ring formation. Aromatic protons appear downfield (δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for structure refinement. Ensure high-resolution data (R-factor < 0.05) to resolve phenyl ring orientations .
  • Elemental Analysis : Verify boron and fluorine content (±0.3% error) .

Q. What safety precautions are critical when handling this compound?

  • GHS Hazards : Skin corrosion (Category 1C), eye damage (Category 1).
  • PPE : N95 masks, nitrile gloves, and safety goggles.
  • Storage : Inert atmosphere (N₂), 2–8°C, and desiccated to prevent hygroscopic decomposition .

Advanced Research Questions

Q. How can diastereomeric ratios be controlled during cyclization to dihydropyridines?

Cyclization with aqueous NaOH produces dihydropyridines in ~1:1 diastereomeric ratios. To bias selectivity:

  • Adjust pH (7–9) to influence transition-state stabilization.
  • Use chiral auxiliaries or enantiopure aminoalcohols to induce asymmetry .
  • Monitor via chiral HPLC or circular dichroism (CD) spectroscopy.

Q. Why do solubility discrepancies arise in literature data for tetrafluoroborate salts?

IUPAC notes inconsistencies due to:

  • Decomposition : Hydrolysis in protic solvents (e.g., H₂O/EtOH mixtures) forms boric acid and HF.
  • Measurement Variability : Use standardized conditions (e.g., 0.1 M KCl, 25°C) for solubility studies.
  • Ionic Strength Effects : Activity coefficients vary with counterion concentration. Table 2 compares reported solubilities:
SolventReported Solubility (mg/mL)Source
Acetone12.8 ± 0.5
DMF45.2 ± 1.2

Pre-saturate solvents with N₂ to minimize hydrolysis .

Q. What mechanistic insights explain its role in fluorination or C–H activation reactions?

The tetrafluoroborate anion acts as a weakly coordinating counterion, enhancing electrophilicity of the pyridinium core. Applications include:

  • Fluorination : As a fluoride source in SNAr reactions (e.g., aryl halide substitution) .
  • C–H Activation : Stabilizes cationic intermediates in transition-metal catalysis (e.g., Pd-mediated coupling).
  • Redox Reactions : Electrochemical studies show reversible reduction at −1.2 V (vs. Ag/AgCl) .

Q. How can decomposition pathways during long-term storage be mitigated?

  • Thermal Stability : DSC analysis reveals decomposition >150°C. Store below 25°C.
  • Light Sensitivity : Degrades under UV; use amber vials and inert gas blankets.
  • Moisture Control : Karl Fischer titration to ensure H₂O content <0.1% .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on its catalytic activity?

Discrepancies arise from:

  • Impurity Profiles : Commercial batches may contain residual pyrylium salts; purify via column chromatography (SiO₂, hexane/EtOAc).
  • Solvent Effects : Activity in DMF vs. THF varies due to coordination strength.
  • Substrate Scope : Test reactivity across electron-rich/poor arenes to establish trends .

Note : All methods assume compliance with institutional safety protocols. Independent validation of commercial samples is advised due to variability in supplier quality .

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